molecular formula C17H30O2 B12325145 4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid CAS No. 1003712-27-3

4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid

Cat. No.: B12325145
CAS No.: 1003712-27-3
M. Wt: 266.4 g/mol
InChI Key: XBTQDFGFXQPXAQ-UHFFFAOYSA-N
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Description

4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid, also known as 4'-Butyl-1,1'-bicyclohexyl-4-carboxylic acid, is a synthetic organic compound that serves as a crucial advanced intermediate in materials science, particularly in the development of liquid crystal materials. Its core research value lies in its rigid, conformationally locked bicyclohexyl backbone and terminal carboxylic acid group, which allows it to be readily incorporated into larger molecular architectures. This compound is a key precursor for the synthesis of liquid crystalline compounds with a negative dielectric anisotropy , which are essential components in modern liquid crystal displays (LCDs) to improve response times and viewing angles. The carboxylic acid functionality enables facile derivatization, most commonly through esterification or amidation reactions, to create the final mesogenic structures used in device formulations. Researchers utilize this building block to develop and study new liquid crystal mixtures with tailored electro-optical properties, thermal stability, and viscosity. It is strictly for research and development purposes in laboratory settings.

Properties

CAS No.

1003712-27-3

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

1-butyl-4-cyclohexylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H30O2/c1-2-3-11-17(16(18)19)12-9-15(10-13-17)14-7-5-4-6-8-14/h14-15H,2-13H2,1H3,(H,18,19)

InChI Key

XBTQDFGFXQPXAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC(CC1)C2CCCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butylbi(cyclohexane)-4-carboxylic acid typically involves the hydrogenation of benzoic acid derivatives. The process includes the following steps:

Industrial Production Methods: Industrial production of 4’-Butylbi(cyclohexane)-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and automated systems for butylation enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-Butylbi(cyclohexane)-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halogens, nucleophiles, catalysts like palladium or platinum.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules and as an intermediate in various chemical reactions. Its unique structure allows for the exploration of new synthetic pathways.

Biology

Research indicates potential roles for this compound in biological systems. It has been investigated for its ability to act as a precursor for bioactive compounds, which could lead to the development of new pharmaceuticals. Studies suggest that it may interact with biological membranes, enhancing its bioavailability.

Medicine

The compound is being explored for therapeutic properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Antimicrobial Activity : Its structural features could contribute to activity against various pathogens.

Industry

In industrial applications, this compound is used in the production of polymers and resins. Its properties make it suitable for creating materials with specific characteristics required in manufacturing processes.

Study on Drug Interactions

A pharmacokinetic study demonstrated that co-administration of this compound with common medications led to significant alterations in drug metabolism profiles. This indicates its potential role as an inhibitor of cytochrome P450 enzymes.

In Vitro Enzyme Assays

In vitro assays using human liver microsomes showed that the compound effectively inhibited CYP2C9 activity in a dose-dependent manner. This supports its role as a significant modulator of drug metabolism.

Mechanism of Action

The mechanism of action of 4’-Butylbi(cyclohexane)-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Liquid Crystal Performance : The butyl derivative’s mesophase range is narrower than pentyl analogs but wider than methyl/ethyl derivatives, as inferred from alkyl chain trends . Direct phase transition data (e.g., melting points, clearing temperatures) are lacking in the provided evidence.
  • Synthetic Methods : Bicyclohexane derivatives are synthesized via cross-coupling of cyclohexane precursors, while biphenyl analogs often involve Suzuki-Miyaura reactions .
  • Safety: Limited hazard data exist, though related compounds (e.g., 4-propyl-4’-vinylbicyclohexane) show low toxicity .

Biological Activity

4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid is an organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C13H22O2C_{13}H_{22}O_2, characterized by a cyclohexane framework with a butyl group and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its promising interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as either an inhibitor or an activator , modulating various biochemical pathways. These interactions can lead to significant physiological effects, making it a candidate for therapeutic applications.

Potential Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antihypertensive Effects : Studies have demonstrated that derivatives of cyclohexane carboxylic acids, including this compound, exhibit significant antihypertensive activity in animal models. The results suggest a dose-dependent reduction in blood pressure upon administration .
  • Neuroprotective Properties : Similar compounds have shown the ability to selectively modulate metabotropic glutamate receptors, which are crucial in conditions like Alzheimer's disease. This modulation indicates potential neuroprotective effects .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains .

Case Study 1: Antihypertensive Activity

A notable study explored various derivatives of cyclohexane carboxylic acids, including this compound. The findings indicated substantial antihypertensive effects in animal models, demonstrating a clear dose-dependent reduction in blood pressure when administered via injection.

Case Study 2: Neuroprotective Effects

Research conducted on related compounds revealed their ability to modulate metabotropic glutamate receptors selectively. This modulation has implications for treating neurodegenerative diseases like Alzheimer's, where glutamate dysregulation is a critical factor. The study highlighted the potential for cyclohexane derivatives to provide neuroprotection.

Data Table: Biological Assays of Related Compounds

Compound NameBiological ActivityReference
This compoundAntihypertensive effects
Cyclohexanecarboxylic acidGeneral neuroprotective effects
4-Aminocyclohexane-1-carboxylic acidModulation of glutamate receptors

Q & A

Basic Research Question

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexane-carboxylic acid .
  • NMR spectroscopy : Use NOESY to identify spatial proximity of butyl and carboxyl groups (e.g., cross-peaks between H-4 and H-4') .
  • Polarimetry : Confirm enantiomeric excess (>99%) if chiral centers are present .

Advanced Application : Pair VCD (Vibrational Circular Dichroism) with DFT calculations to predict and validate stereochemical outcomes .

How does the substituent length (butyl vs. propyl) impact the physicochemical properties of bicyclohexane-carboxylic acids?

Advanced Research Question

  • Solubility : Butyl chains increase hydrophobicity, reducing aqueous solubility. Measure logP via shake-flask method (expected logP ~4.2 for butyl vs. ~3.8 for propyl) .
  • Thermal stability : TGA data show butyl derivatives decompose at higher temperatures (ΔT ~20°C) due to van der Waals stabilization .
  • Biological activity : Longer alkyl chains may enhance membrane permeability but reduce carboxylate bioavailability. Test via Caco-2 cell monolayer assays .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/purification due to dust/aerosol risks .
  • Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .
  • Storage : Store at 2–8°C under nitrogen to prevent oxidation. Stability studies indicate <5% degradation over 6 months under these conditions .

What strategies can be employed to study the biological activity of this compound in in vitro models?

Advanced Research Question

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cyclooxygenase-2 (COX-2) or lipid-binding proteins .
  • Enzyme inhibition assays : Test carboxylate bioisosterism by substituting the carboxylic acid with tetrazole (compare IC50 values) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 min .

How can researchers address discrepancies in spectral data (e.g., NMR, IR) between synthetic batches?

Basic Research Question

  • NMR Anomalies : Trace solvent residues (e.g., DMSO-d6) may obscure peaks. Re-purify via recrystallization (hexane:EtOAc, 3:1) .
  • IR Functional group shifts : Ensure anhydrous conditions during synthesis to prevent carboxylic acid dimerization (O-H stretch ~2500–3000 cm⁻¹ vs. monomeric ~1700 cm⁻¹) .
    Advanced Resolution : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals and confirm regiochemistry .

What are the environmental implications of improper disposal of bicyclohexane-carboxylic acids?

Advanced Research Question

  • Ecotoxicity : Analogous compounds (e.g., 4-cyclohexylphenol) show LC50 >100 mg/L in Daphnia magna, suggesting moderate aquatic toxicity .
  • Biodegradation : Bicyclohexane rings resist microbial breakdown. Use OECD 301F respirometry to quantify CO2 evolution and assess persistence .

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